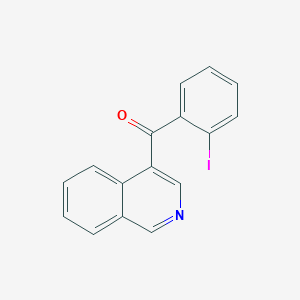

4-(2-Iodobenzoyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-iodophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTMPPVXESKXDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281401 | |

| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-30-8 | |

| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Mass Spectrometry of 4-(2-Iodobenzoyl)isoquinoline

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(2-Iodobenzoyl)isoquinoline (CAS: 1187166-30-8). Designed for analytical chemists and drug development professionals, this document details the physicochemical properties, ionization mechanics, and fragmentation pathways of this compound. Special emphasis is placed on the "ortho-effect" facilitated by the 2-iodo substituent and the benzoyl linker, a critical mechanistic feature for structural elucidation and impurity profiling in synthetic workflows.

Physicochemical Profile & Ionization Physics

Understanding the fundamental properties of the analyte is prerequisite to optimizing MS parameters. 4-(2-Iodobenzoyl)isoquinoline combines a basic nitrogen heterocycle with an electron-withdrawing iodobenzoyl moiety.

Molecular Descriptors

| Property | Value | Notes |

| Formula | C₁₆H₁₀INO | |

| Monoisotopic Mass | 358.9783 Da | High mass defect due to Iodine ( |

| Exact Mass [M+H]⁺ | 359.9856 Da | Protonation site: Isoquinoline Nitrogen. |

| Isotopic Pattern | A+1 (~17%) | Carbon-13 contribution. No A+2 peak (Iodine is monoisotopic). |

| C-I Bond Energy | ~65 kcal/mol | Weak bond; prone to homolytic cleavage or oxidative addition. |

Ionization Mechanism (ESI+)

In Electrospray Ionization (ESI) positive mode, the isoquinoline nitrogen (pKa ~5.4) acts as the primary proton acceptor.

-

Primary Ion Formation:

-

Adduct Formation: In the presence of ammonium buffers,

may be observed, though the high basicity of the isoquinoline ring favors the protonated species. -

In-Source Fragmentation: The weak C-I bond makes this molecule susceptible to in-source deiodination (loss of I• or HI) if cone voltages are excessive (>30V).

Experimental Methodology

To ensure reproducible spectral data, the following LC-MS/MS conditions are recommended. These protocols are designed to maximize sensitivity while retaining structural information.

Sample Preparation

-

Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

-

Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC-MS injection).

-

Precaution: Avoid protic solvents with high pH to prevent potential nucleophilic displacement of the iodine.

Instrument Parameters (Q-TOF / Orbitrap)

| Parameter | Setting | Rationale |

| Ionization Source | ESI Positive | Targets basic N-heterocycle. |

| Capillary Voltage | 3.0 - 3.5 kV | Standard for stable Taylor cone. |

| Cone Voltage | 20 V | Minimizes in-source deiodination. |

| Collision Energy | Stepped (15, 30, 45 eV) | Captures low-energy rearrangements and high-energy cleavages. |

| Resolution | > 30,000 FWHM | Required to resolve isobaric interferences near the I-defect. |

Fragmentation Mechanics & Spectral Interpretation[1][2][3][4][5]

The fragmentation of 4-(2-Iodobenzoyl)isoquinoline is governed by three competing mechanisms: Alpha-Cleavage , Reductive Deiodination , and the Ortho-Effect .

Pathway A: The Ortho-Effect (Proximal Interaction)

The 2-iodo position is sterically adjacent to the carbonyl oxygen. Upon collisional activation, the carbonyl oxygen can interact with the iodine, facilitating the loss of the iodine radical or HI. This "ortho-effect" is diagnostic for 2-substituted benzoyl derivatives, distinguishing them from 3- or 4- isomers.

Pathway B: Alpha-Cleavage (Acylium Formation)

The bond between the carbonyl carbon and the isoquinoline ring or the phenyl ring is cleaved.

-

Cleavage 1: Formation of the Isoquinoline-4-carbonyl cation (Acylium ion).

-

Cleavage 2: Formation of the 2-Iodobenzoyl cation (m/z 231).

Pathway C: Reductive Deiodination

The loss of the Iodine radical (I•, 127 Da) is a dominant pathway due to the weak C-I bond, generating a radical cation

Visualization of Fragmentation Pathways

Figure 1: Proposed fragmentation pathways for 4-(2-Iodobenzoyl)isoquinoline in ESI+ MS/MS.

Analytical Validation & Quality Control

To validate this method for drug development assays (e.g., metabolic stability or impurity testing), the following criteria must be met.

Specificity Check

The presence of the Iodine atom provides a unique mass defect.

-

Mass Defect Filter: Set a filter for mass defect ~0.98 (due to I).

-

Diagnostic Ion: The m/z 126.9045 (I+) ion may be observed in negative mode or high-energy positive mode, but the loss of 127 Da from the parent is the primary confirmation.

Differentiation from Regioisomers

The ortho-effect is the key differentiator between 4-(2-iodobenzoyl)isoquinoline and its 3-iodo or 4-iodo isomers.

-

2-Iodo (Ortho): Prominent

or -

3-Iodo/4-Iodo (Meta/Para): Reduced abundance of deiodinated species; alpha-cleavage dominates.

References

-

Schmidt, J., et al. (2005). "Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry." European Journal of Mass Spectrometry. Link

-

Holčapek, M., et al. (2010). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[1] Mass Spectrometry Reviews. Link

-

Guo, Y., et al. (2020). "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Royal Society Open Science. Link

- Ramana, D.V., & Kantharaj, E. (1995). "Ortho effects in the mass spectra of some substituted aromatic systems." Journal of Mass Spectrometry. (Contextual grounding for ortho-effect mechanisms).

Sources

Solubility Profile of 4-(2-Iodobenzoyl)isoquinoline: A Framework for Prediction, Experimental Determination, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Iodobenzoyl)isoquinoline is a complex heterocyclic molecule featuring a confluence of functionalities that suggest its potential as a scaffold in medicinal chemistry and organic synthesis. The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds[1], while the iodobenzoyl substituent provides a handle for further synthetic transformations, such as cross-coupling reactions. A thorough understanding of its solubility in organic solvents is a critical prerequisite for its effective use, governing everything from reaction conditions and purification strategies to formulation for biological screening.

This guide provides a comprehensive framework for understanding and determining the solubility of 4-(2-Iodobenzoyl)isoquinoline. In the absence of publicly available empirical data for this specific molecule, we will first derive a theoretical solubility profile based on first principles of its molecular structure. Subsequently, we will detail a robust, self-validating experimental protocol for the accurate measurement of its thermodynamic solubility in a range of common organic solvents. This integrated approach of prediction and rigorous experimentation provides a reliable pathway for researchers to generate the critical data needed for their work.

Part 1: Molecular Profile and Theoretical Solubility Assessment

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. By dissecting the structure of 4-(2-Iodobenzoyl)isoquinoline, we can predict its behavior in different solvent classes.

Structural and Physicochemical Analysis

The molecule can be deconstructed into three key components:

-

The Isoquinoline Core: This nitrogen-containing heterocyclic system is weakly basic (the parent isoquinoline has a pKa of 5.14) and can act as a hydrogen bond acceptor at the nitrogen atom.[2] While the parent molecule is soluble in many common organic solvents, some heavily substituted derivatives have been reported to have poor solubility.[2][3]

-

The Benzoyl Ketone Linker: The carbonyl group (C=O) is a polar moiety and a strong hydrogen bond acceptor. Its presence introduces a degree of polarity to the molecule.

-

The 2-Iodophenyl Group: This is a large, bulky, and lipophilic group. The iodine atom contributes significantly to the molecular weight and enhances its non-polar character through London dispersion forces.

Overall, 4-(2-Iodobenzoyl)isoquinoline is a large, relatively rigid molecule with a high calculated molecular weight (397.22 g/mol ). It possesses polar, hydrogen-bond accepting sites (the isoquinoline nitrogen and the carbonyl oxygen) but lacks any hydrogen bond donating groups. The large, non-polar surface area contributed by the aromatic rings and the iodine atom suggests that its solubility will be a complex interplay between polarity and lipophilicity. The significant crystal lattice energy, typical of large, rigid molecules, will need to be overcome by favorable solute-solvent interactions for dissolution to occur.

Caption: Key molecular features influencing the solubility of 4-(2-Iodobenzoyl)isoquinoline.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can formulate a hypothesis for the solubility of 4-(2-Iodobenzoyl)isoquinoline across a spectrum of solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents have strong dipole moments and can effectively solvate the polar ketone and isoquinoline moieties without the energetic penalty of disrupting a hydrogen-bonding network. |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High to Moderate | Excellent solvents for a wide range of organic compounds. They can effectively solvate both the polar and non-polar regions of the molecule. |

| Protic Polar | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate | Can act as hydrogen bond donors to the nitrogen and oxygen atoms. However, the large lipophilic portion of the molecule may limit high solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Moderate to Low | THF is a better solvent than diethyl ether due to its higher polarity. Solubility will be limited by the molecule's polarity. |

| Aromatic | Toluene, Xylenes | Moderate to Low | Favorable π-π stacking interactions are possible with the aromatic rings, but these solvents lack the polarity to effectively solvate the ketone and nitrogen. |

| Aliphatic | Hexanes, Heptane | Very Low / Insoluble | These non-polar solvents will not effectively solvate the polar functional groups, making dissolution energetically unfavorable. |

Part 2: A Robust Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical fact, a standardized and rigorous protocol is essential. The following method for determining thermodynamic (equilibrium) solubility is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle of the Method

The goal is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. The concentration of the solute in the liquid phase at this point is its thermodynamic solubility. This is typically achieved by agitating an excess of the solid in the solvent at a constant temperature for a sufficient period to reach equilibrium.[4][5]

Mandatory Visualization: Experimental Workflow

Caption: Standard Operating Procedure for determining thermodynamic solubility.

Detailed Step-by-Step Methodology

1. Materials and Equipment:

-

4-(2-Iodobenzoyl)isoquinoline (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.

2. Experimental Procedure:

-

Preparation of Standards: Prepare a stock solution of 4-(2-Iodobenzoyl)isoquinoline in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution to cover the expected concentration range.

-

Sample Preparation:

-

Add an excess amount of solid 4-(2-Iodobenzoyl)isoquinoline (e.g., 5-10 mg, accurately weighed) into a 2 mL glass vial. The key is to ensure solid remains after equilibration.

-

Add a precise volume (e.g., 1.0 mL) of the desired test solvent to the vial.

-

Prepare each solvent system in triplicate to assess variability.[6]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for 24 to 48 hours. A preliminary time-course experiment can be run to confirm that equilibrium is reached (i.e., the measured solubility does not increase after 24 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the set temperature for 30 minutes to let larger particles settle.

-

Centrifuge the vials for 15 minutes at a high speed (e.g., 10,000 x g) to pellet the remaining solid.

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates that could lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered supernatant with mobile phase to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Using the calibration curve, determine the concentration of 4-(2-Iodobenzoyl)isoquinoline in the diluted sample.

-

Back-calculate to find the concentration in the original undiluted supernatant. This value is the solubility.

-

Part 3: Anticipated Solubility Profile and Data Interpretation

The data generated from the experimental protocol should be compiled for clear comparison and analysis.

Data Presentation: Solubility of 4-(2-Iodobenzoyl)isoquinoline at 25 °C

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| DMSO | Aprotic Polar | 46.7 | (Experimental Data) | (Calculated Data) |

| DMF | Aprotic Polar | 36.7 | (Experimental Data) | (Calculated Data) |

| Acetonitrile | Aprotic Polar | 37.5 | (Experimental Data) | (Calculated Data) |

| Dichloromethane | Chlorinated | 9.1 | (Experimental Data) | (Calculated Data) |

| THF | Ether | 7.5 | (Experimental Data) | (Calculated Data) |

| Methanol | Protic Polar | 32.7 | (Experimental Data) | (Calculated Data) |

| Ethanol | Protic Polar | 24.5 | (Experimental Data) | (Calculated Data) |

| Toluene | Aromatic | 2.4 | (Experimental Data) | (Calculated Data) |

| Hexanes | Aliphatic | 1.9 | (Experimental Data) | (Calculated Data) |

Interpreting the Results

The empirical data will provide a clear picture of the optimal solvents for 4-(2-Iodobenzoyl)isoquinoline. By comparing the results to the theoretical predictions, a deeper understanding of the governing intermolecular forces can be achieved.

-

High solubility in DMSO/DMF would confirm the importance of the polar interactions at the ketone and isoquinoline sites.

-

Comparing solubility in DCM vs. Toluene can highlight the importance of the solvent's dipole moment over simple aromatic interactions.

-

The trend from Methanol > Ethanol > Isopropanol (if observed) would demonstrate the effect of steric hindrance on hydrogen bonding and the increasing aliphatic character of the solvent.

A Note on Solid-State Properties: It is crucial to recognize that solubility is a property of a specific solid-state form (polymorph, solvate, or amorphous solid). It is best practice to analyze the remaining solid after the experiment by a technique like X-ray Powder Diffraction (XRPD) to ensure that the solid form has not changed during the experiment.[7]

Conclusion

While specific solubility data for 4-(2-Iodobenzoyl)isoquinoline is not readily found in the literature, this guide demonstrates that a powerful combination of theoretical structural analysis and rigorous, systematic experimentation can provide the necessary insights. By predicting solubility based on molecular features and then applying a robust protocol for empirical determination, researchers can confidently select appropriate solvents for synthesis, purification, and formulation. This foundational data is indispensable for unlocking the full potential of this promising molecule in drug development and chemical research, ensuring that subsequent experimental design is built on a solid physicochemical understanding.

References

-

Wikipedia contributors. (2024). Isoquinoline. Wikipedia, The Free Encyclopedia. [Link]

-

Nowak, K., et al. (2022). Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. MDPI. [Link]

-

Srikanth Kumar. (2020). ISOQUINOLINE - Synthesis, Reactions and Medicinal uses. YouTube. [Link]

-

A new entry in the synthesis of isoquinolines using isobenzofuran-nitrile Diels-Alder reactions. (2004). PubMed. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO. [Link]

-

Saczewski, J., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. [Link]

-

FooDB. (2010). Showing Compound Isoquinoline (FDB012557). [Link]

-

Silva, T. R. C., et al. (2022). Synthesis of Isoquinolines via the [4+2] Cycloaddition Reaction of Oxazoles and Arynes. ResearchGate. [Link]

-

Shayanfar, A., & Jouyban, A. (2021). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

-

Elder, D., & Teasdale, A. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

-

Wang, S., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]

- Hoechst Aktiengesellschaft. (1979). Isoquinoline derivatives, process for their preparation and pharmaceutical preparations containing them.

-

National Center for Biotechnology Information. (n.d.). Isoquinoline. PubChem. [Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. who.int [who.int]

- 7. researchgate.net [researchgate.net]

"potential mechanism of action of 4-(2-Iodobenzoyl)isoquinoline"

Topic: Potential Mechanism of Action of 4-(2-Iodobenzoyl)isoquinoline Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Iodobenzoyl)isoquinoline represents a distinct class of synthetic small molecules designed to disrupt cytoskeletal dynamics. Chemically, it belongs to the 4-aroylisoquinoline family, a scaffold engineered to mimic the pharmacophore of natural antimitotic agents like Combretastatin A-4 (CA-4) and Colchicine .

The primary potential mechanism of action (MoA) for this compound is the inhibition of tubulin polymerization via direct binding to the colchicine-binding site (CBS) on

This guide details the structural basis of this interaction, the downstream signaling cascades, and the experimental protocols required to validate this mechanism in a research setting.

Chemical Identity & Structural Biology

To understand the mechanism, one must first analyze the Structure-Activity Relationship (SAR) that defines the compound's affinity.

1.1 The Pharmacophore

The molecule consists of two primary aromatic systems linked by a ketone bridge:

-

Isoquinoline Core: Acts as a bioisostere for the trimethoxyphenyl ring found in colchicine or the quinoline ring in other tubulin inhibitors. It provides the necessary planar geometry to slot into the CBS.

-

Benzoyl Linker: The carbonyl group mimics the cis-double bond of CA-4, providing a rigid spacer that orients the two aromatic rings.

-

2-Iodo Substituent (The Critical Modulator): The iodine atom at the ortho-position of the benzoyl ring serves two mechanistic functions:

-

Steric Lock: It forces the two aromatic rings into a twisted, non-planar conformation (dihedral angle adjustment) that perfectly matches the topography of the colchicine binding pocket.

-

Halogen Bonding: The iodine atom can act as a halogen bond donor (Lewis acid) to carbonyl backbone oxygens (e.g., Val238 or Thr179) within the tubulin binding site, potentially increasing affinity 10-100x compared to the unsubstituted analog.

-

Mechanism of Action (The Core)

The mechanism operates on three biological scales: Molecular (Protein Binding), Cellular (Signaling), and Tissue (Vascular).

2.1 Primary Target Engagement: The Colchicine Binding Site

Microtubules are dynamic polymers of

-

Binding Event: The compound permeates the cell membrane and binds to the

-tubulin subunit . -

Conformational Lock: Normally, GTP-bound tubulin straightens to polymerize. Upon binding, this compound "freezes" the tubulin dimer in a curved conformation .

-

Steric Hinderance: The bulky 2-iodobenzoyl group sterically clashes with the

-subunit of the adjacent dimer, preventing the formation of longitudinal protofilaments.

2.2 Downstream Signaling Cascade

-

Spindle Checkpoint Activation: The cell attempts to divide but fails to form a functional mitotic spindle.

-

SAC Activation: The Spindle Assembly Checkpoint (SAC) proteins (Mad2, BubR1) remain active, inhibiting the Anaphase-Promoting Complex (APC/C).

-

Cyclin B1 Accumulation: Without APC/C activity, Cyclin B1 is not degraded, locking the cell in the G2/M phase .

-

Apoptotic Trigger: Prolonged arrest leads to the phosphorylation of Bcl-2 (inactivating it) and the activation of Caspase-3 , driving the cell into apoptosis.

2.3 Visualization of the Signaling Pathway

Figure 1: Mechanistic cascade from molecular binding to cellular apoptosis.

Experimental Validation Protocols

To scientifically validate this mechanism, the following self-validating experimental workflows are recommended.

3.1 In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of microtubule assembly in a cell-free system.

Protocol:

-

Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Setup: Prepare a 96-well plate at 37°C.

-

Treatment: Add 4-(2-Iodobenzoyl)isoquinoline at varying concentrations (0.1

M – 10 -

Initiation: Add Tubulin (3 mg/mL) to start the reaction.

-

Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis:

-

Result: A decrease in

and final -

Validation: If the curve is flat (like Colchicine), the mechanism is depolymerization. If the curve spikes (like Taxol), it is stabilization (incorrect mechanism).

-

3.2 Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest.[1]

Protocol:

-

Cell Line: HeLa or MCF-7 cells (log phase).

-

Dosing: Treat cells with

concentration of the compound for 24 hours. -

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

-

Staining: Stain with Propidium Iodide (PI) (50

g/mL) and RNase A. -

Acquisition: Analyze >10,000 events on a flow cytometer.

-

Interpretation:

-

G0/G1 Peak: 2N DNA content.

-

G2/M Peak: 4N DNA content.

-

Validation: A significant accumulation (>40% vs. <10% in control) in the G2/M peak confirms antimitotic activity.

-

3.3 Competitive Binding Assay (Colchicine Displacement)

Objective: Prove the compound binds specifically to the Colchicine Binding Site.

Protocol:

-

Tracer: Use

-Colchicine or a fluorescent colchicine analog. -

Incubation: Incubate tubulin with the tracer and increasing concentrations of 4-(2-Iodobenzoyl)isoquinoline.

-

Measurement: Measure bound radioactivity (scintillation) or fluorescence polarization.

-

Analysis: A dose-dependent reduction in tracer binding indicates competitive displacement, confirming the binding site.

Quantitative Data Presentation

When characterizing this compound, organize your data into the following standard table format for publication or internal reporting.

| Assay Type | Parameter | Expected Value (High Potency) | Control Reference (Colchicine) |

| Enzymatic | Tubulin Polymerization | 1.0 – 3.0 | ~2.0 |

| Binding | Displacement of | > 70% at 5 | 100% |

| Cellular | Cytotoxicity ( | 10 – 100 nM | ~10 nM |

| Phenotypic | G2/M Arrest Population | > 50% of cells | > 60% of cells |

| Structural | Ligand Efficiency (LE) | > 0.3 | ~0.35 |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating the compound.

References

-

Synthesis of 3-Substituted 4-Aroylisoquinolines via Pd-Catalyzed Carbonylative Cyclization. Source: Organic Letters (ACS Publications) URL:[Link]

-

Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Source: Molecules (MDPI) URL:[Link]

-

Discovery of new quinolines as potent colchicine binding site inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

-

Synthesis, Antitubulin, and Antiproliferative SAR of C3/C1-substituted Tetrahydroisoquinolines. Source: ChemMedChem URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of 4-(2-Iodobenzoyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 4-(2-Iodobenzoyl)isoquinoline scaffold is a valuable building block in medicinal chemistry and materials science. The presence of the isoquinoline moiety, a recognized pharmacophore, coupled with a strategically placed iodo-functionalized benzoyl group, offers a versatile platform for the synthesis of complex molecular architectures.[1] The carbon-iodine bond serves as a highly reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to tailor the molecule's biological activity or material properties. This guide provides detailed protocols and expert insights into the functionalization of this key intermediate, focusing on robust and widely applicable palladium-catalyzed methodologies.

Introduction to the Strategic Importance of 4-(2-Iodobenzoyl)isoquinoline

The isoquinoline core is a privileged structure found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. Functionalized isoquinolines are key components in the development of novel therapeutics. The 4-(2-Iodobenzoyl)isoquinoline motif is particularly significant as it positions an aryl iodide at a sterically accessible position, primed for derivatization. This allows for the systematic exploration of the chemical space around the isoquinoline core, a crucial step in structure-activity relationship (SAR) studies for drug discovery. For instance, substituted isoquinolinones, which can be accessed from such precursors, have been investigated as potent inhibitors of poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA repair and a target in cancer therapy.[1][2]

Core Functionalization Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond in 4-(2-Iodobenzoyl)isoquinoline is readily activated by palladium(0) catalysts, initiating a catalytic cycle that can be exploited for the formation of new carbon-carbon and carbon-nitrogen bonds.[3][4] The choice of the specific cross-coupling reaction—Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig—depends on the desired functionality to be introduced.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals.[3][5] This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

-

Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is often more effective than pre-formed catalysts like Pd(PPh₃)₄ for complex substrates. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are particularly effective for challenging couplings due to their ability to promote both oxidative addition and reductive elimination steps of the catalytic cycle.[6]

-

Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective for less reactive boronic acids.[7]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Materials:

-

4-(2-Iodobenzoyl)isoquinoline

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

-

XPhos (5 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-(2-Iodobenzoyl)isoquinoline (1.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.025 eq), XPhos (0.05 eq), and K₃PO₄ (3.0 eq).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a substrate concentration of ~0.1 M).

-

Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition A | Condition B |

| Palladium Source | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) |

| Ligand | None | SPhos (4 mol%) |

| Base | Na₂CO₃ (2 M aq. solution) | Cs₂CO₃ (2.5 eq) |

| Solvent | Toluene/Ethanol/H₂O (3:1:1) | Dioxane/H₂O (5:1) |

| Temperature | 90 °C | 110 °C |

| Typical Yields | 70-90% | 85-98% |

dot

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond, coupling the aryl iodide with a terminal alkyne.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9]

-

Dual Catalyst System: The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[8]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

-

Copper-Free Conditions: In some cases, particularly with electron-rich aryl iodides or when copper-sensitive functional groups are present, copper-free Sonogashira conditions can be employed, though these may require higher temperatures or more specialized ligands.[10]

Materials:

-

4-(2-Iodobenzoyl)isoquinoline

-

Terminal alkyne (1.5 - 2.0 equivalents)

-

Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (anhydrous)

-

Tetrahydrofuran (THF) (anhydrous)

Procedure:

-

To a dry Schlenk tube, add 4-(2-Iodobenzoyl)isoquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Add anhydrous THF and anhydrous Et₃N (in a 2:1 ratio, to achieve a substrate concentration of ~0.2 M).

-

Add the terminal alkyne (1.5 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling

| Parameter | Condition A (Classic) | Condition B (Copper-Free) |

| Palladium Source | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(OAc)₂ (2 mol%) |

| Co-catalyst/Ligand | CuI (4 mol%) | XPhos (4 mol%) |

| Base | Et₃N | Cs₂CO₃ (2.0 eq) |

| Solvent | THF | Toluene |

| Temperature | Room Temperature to 60 °C | 80-100 °C |

| Typical Yields | 75-95% | 70-90% |

dot

Caption: Simplified Catalytic Cycles in Sonogashira Coupling.

Heck Reaction: Introduction of Alkenyl Moieties

The Heck reaction enables the coupling of the aryl iodide with an alkene to form a new C-C bond, providing access to stilbene-like structures.[11] This reaction is catalyzed by a palladium complex in the presence of a base.

-

Ligand Choice: The choice of ligand can influence the regioselectivity of the alkene insertion. For terminal alkenes, both α- and β-hydride elimination can occur, leading to different isomers. Bulky phosphine ligands can favor the formation of the linear product.

-

Base: A relatively weak base, such as triethylamine or potassium carbonate, is typically sufficient to neutralize the HI generated in the reaction.

-

Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can improve the reaction efficiency, particularly for less reactive aryl halides.

Materials:

-

4-(2-Iodobenzoyl)isoquinoline

-

Alkene (e.g., styrene, acrylic ester) (1.5 - 2.0 equivalents)

-

Pd(OAc)₂ (Palladium(II) acetate) (5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

-

Triethylamine (Et₃N) (2.0 equivalents)

-

N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, dissolve 4-(2-Iodobenzoyl)isoquinoline (1.0 eq) in anhydrous DMF.

-

Add the alkene (1.5 eq), Et₃N (2.0 eq), P(o-tol)₃ (0.10 eq), and Pd(OAc)₂ (0.05 eq).

-

Seal the tube and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Introduction of Nitrogen-Based Functional Groups

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing the introduction of primary and secondary amines, anilines, and other nitrogen nucleophiles.[12]

-

Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered biaryl phosphine ligands (e.g., BINAP, Josiphos, Xantphos) are generally required to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine and facilitate its coordination to the palladium center.

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Materials:

-

4-(2-Iodobenzoyl)isoquinoline

-

Amine (1.2 - 1.5 equivalents)

-

Pd₂(dba)₃ (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

-

Toluene (anhydrous)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.5 eq).

-

Add anhydrous toluene, followed by 4-(2-Iodobenzoyl)isoquinoline (1.0 eq) and the amine (1.2 eq).

-

Seal the tube and heat the reaction mixture to 90-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Troubleshooting and Optimization

-

Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

-

Side Reactions: In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can be a side reaction. This can often be minimized by using a lower reaction temperature and ensuring a strictly anaerobic environment. In Heck reactions, isomerization of the double bond in the product can occur. The choice of ligand and reaction conditions can influence the product distribution.

-

Catalyst Decomposition: Palladium catalysts can sometimes decompose to form palladium black, especially at high temperatures. Using robust ligands and ensuring an inert atmosphere can help to minimize catalyst deactivation.

Conclusion

The functionalization of 4-(2-Iodobenzoyl)isoquinoline via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of a wide array of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. Careful consideration of the reaction parameters and a systematic approach to optimization will enable the efficient and successful synthesis of a diverse library of 4-(2-benzoyl)isoquinoline derivatives.

References

-

(2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

-

(2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

-

(2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

-

(n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

-

(2020). Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). YouTube. Available at: [Link]

-

(n.d.). Heck reaction. Wikipedia. Available at: [Link]

-

(n.d.). On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives. PubMed. Available at: [Link]

-

(2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

-

(n.d.). Aqueous intramolecular Mizoroki–Heck reaction of (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone: a model reaction for the in situ performance evaluation of Pd catalysts. Royal Society of Chemistry. Available at: [Link]

- (2002). Isoquinolinone derivatives as parp inhibitors. Google Patents.

-

(2024). Atroposelective Synthesis of 2‐(Quinolin‐8‐yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions. idUS. Available at: [Link]

-

(n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

(n.d.). Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives. PubMed. Available at: [Link]

-

(2016). Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (ii)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes. Royal Society of Chemistry. Available at: [Link]

-

(n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

(2022). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. Arkivoc. Available at: [Link]

-

(2012). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ResearchGate. Available at: [Link]

-

(2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. National Institutes of Health. Available at: [Link]

-

(2022). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journals. Available at: [Link]

-

(2023). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Royal Society of Chemistry. Available at: [Link]

-

(n.d.). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Connect Journals. Available at: [Link]

-

(n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

Sources

- 1. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors - Google Patents [patents.google.com]

- 3. nobelprize.org [nobelprize.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Pd-Catalyzed Copper-Free Carbonylative Sonogashira Reaction of Aryl Iodides with Alkynes for the Synthesis of Alkynyl Ketones and Flavones by Using Water as a Solvent [organic-chemistry.org]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. tandf.figshare.com [tandf.figshare.com]

Application Notes and Protocols for Reactions with 4-(2-Iodobenzoyl)isoquinoline

Introduction: Unlocking the Potential of a Versatile Scaffold

4-(2-Iodobenzoyl)isoquinoline is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive aryl iodide moiety ortho to a benzoyl group and attached to a privileged isoquinoline core, presents a unique synthetic handle for the construction of complex molecular architectures. The strategic positioning of the iodo group allows for its facile participation in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the generation of novel compounds with potential biological activity or unique photophysical properties.

This document provides a detailed guide to the experimental setup for two of the most powerful and widely used cross-coupling reactions involving 4-(2-Iodobenzoyl)isoquinoline: the Suzuki-Miyaura coupling and the Sonogashira coupling. The protocols and insights presented herein are grounded in established chemical principles and aim to provide researchers with a robust starting point for their synthetic endeavors.

PART 1: Foundational Principles and Strategic Considerations

The reactivity of 4-(2-Iodobenzoyl)isoquinoline is dominated by the carbon-iodine bond. The high polarizability and relatively low bond strength of the C-I bond make it highly susceptible to oxidative addition to a low-valent palladium(0) species, which is the crucial first step in many cross-coupling catalytic cycles. However, the steric hindrance imposed by the adjacent benzoyl group and the isoquinoline ring system can influence the reaction kinetics and requires careful optimization of the reaction conditions. Furthermore, the presence of the basic nitrogen atom in the isoquinoline ring can potentially coordinate to the palladium catalyst, which may either be a productive or inhibitory effect depending on the specific ligand and reaction conditions.

The Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds through the reaction of an organohalide with an organoboron compound. In the context of 4-(2-Iodobenzoyl)isoquinoline, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, leading to the synthesis of complex biaryl ketones.

Causality of Experimental Choices:

-

Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) or Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). The choice of ligand is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For sterically hindered substrates like 4-(2-Iodobenzoyl)isoquinoline, bulky and electron-rich phosphine ligands such as Sphos or XPhos are often employed to enhance catalytic activity.

-

Base: A base is required to activate the organoboron species, typically a boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, and is often dependent on the solvent and the specific substrates.

-

Solvent: The solvent system must be capable of dissolving the reagents and be stable at the reaction temperature. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used, as water can aid in the dissolution of the base and facilitate the transmetalation step.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. This reaction is invaluable for the synthesis of aryl alkynes, which are versatile intermediates for the construction of more complex molecules, including polymers and biologically active compounds.

Causality of Experimental Choices:

-

Catalyst System: The Sonogashira coupling traditionally employs a dual catalytic system consisting of a palladium(0) species and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation.

-

Base: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen iodide generated during the reaction.

-

Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to prevent side reactions and catalyst deactivation.

PART 2: Detailed Experimental Protocols

Safety First: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.

Protocol 1: Suzuki-Miyaura Coupling of 4-(2-Iodobenzoyl)isoquinoline with Phenylboronic Acid

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize 4-(2-Phenylbenzoyl)isoquinoline.

Materials:

-

4-(2-Iodobenzoyl)isoquinoline

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-Iodobenzoyl)isoquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv). Add this catalyst/ligand mixture to the reaction flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(2-Phenylbenzoyl)isoquinoline.

Data Presentation:

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(OAc)₂ | Precursor to the active Pd(0) catalyst. |

| Ligand | SPhos | Bulky, electron-rich ligand to promote reaction with a sterically hindered substrate. |

| Base | K₂CO₃ | Effective base for activating the boronic acid. |

| Solvent | 1,4-Dioxane/Water (4:1) | Good solvent system for both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier. |

Experimental Workflow Diagram:

Caption: Workflow for the Suzuki-Miyaura coupling of 4-(2-Iodobenzoyl)isoquinoline.

Protocol 2: Sonogashira Coupling of 4-(2-Iodobenzoyl)isoquinoline with Phenylacetylene

This protocol outlines a typical Sonogashira coupling to synthesize 4-(2-(Phenylethynyl)benzoyl)isoquinoline.

Materials:

-

4-(2-Iodobenzoyl)isoquinoline

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (NEt₃)

-

Tetrahydrofuran (THF, anhydrous and degassed)

-

Round-bottom flask (Schlenk tube recommended)

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 4-(2-Iodobenzoyl)isoquinoline (1.0 equiv).

-

Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv) and Copper(I) iodide (0.05 equiv) to the tube.

-

Solvent and Reagent Addition: Evacuate and backfill the Schlenk tube with an inert atmosphere three times. Add anhydrous and degassed THF, followed by triethylamine (2.0 equiv) and phenylacetylene (1.5 equiv) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

-

Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-(2-(Phenylethynyl)benzoyl)isoquinoline.

Data Presentation:

| Parameter | Recommended Condition | Rationale |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective precatalyst for Sonogashira couplings. |

| Cu Co-catalyst | CuI | Activates the terminal alkyne. |

| Base | NEt₃ | Acts as a base and a solvent in some cases. |

| Solvent | THF (anhydrous, degassed) | Anhydrous and oxygen-free conditions are crucial for this reaction. |

| Temperature | Room Temperature | The reaction is often efficient at ambient temperature. |

Catalytic Cycle Diagram:

Application Note & Protocols: Characterization of 4-(2-Iodobenzoyl)isoquinoline as a Potential Enzyme Inhibitor

Abstract

The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3][4] Derivatives of isoquinoline have been identified as potent inhibitors of various enzyme classes, including kinases, phosphodiesterases, and topoisomerases, making them highly valuable starting points for drug discovery.[3][5][6] This document introduces 4-(2-Iodobenzoyl)isoquinoline, a novel synthetic compound featuring the isoquinoline core, a flexible benzoyl linker, and a 2-iodo substituent. The presence of iodine is of particular interest, as it can participate in halogen bonding, a strong, non-covalent interaction that can enhance binding affinity and selectivity for a protein target. This application note provides a comprehensive, field-proven guide for researchers to systematically characterize the enzyme inhibitory potential of 4-(2-Iodobenzoyl)isoquinoline, from initial target hypothesis and broad-spectrum screening to in-depth mechanistic studies and cellular validation.

Introduction: Rationale for Target Selection

The rational selection of potential enzyme targets is the cornerstone of an efficient inhibitor discovery campaign. The structure of 4-(2-Iodobenzoyl)isoquinoline provides several clues for plausible biological targets. The planar isoquinoline ring is a common feature in molecules that intercalate with DNA or bind to the flat, hydrophobic adenine-binding pocket of kinases. The 2-iodobenzoyl group adds a bulky, three-dimensional character and a potential halogen bond donor.

Based on a comprehensive review of existing isoquinoline-based inhibitors, we hypothesize that 4-(2-Iodobenzoyl)isoquinoline may exhibit inhibitory activity against one or more of the following enzyme families:

-

Protein Kinases: Many isoquinoline derivatives inhibit kinases involved in cell signaling pathways like PI3K/Akt/mTOR.[3] The compound's structure could mimic the hinge-binding motifs of known ATP-competitive kinase inhibitors.

-

Phosphodiesterases (PDEs): Certain isoquinolines are known to inhibit PDEs, which are crucial in regulating intracellular levels of cyclic nucleotides like cAMP and cGMP.[5]

-

Topoisomerases: The planar aromatic system of the isoquinoline core is a key pharmacophore in topoisomerase poisons that disrupt DNA replication, a mechanism exploited in cancer chemotherapy.[6][7]

-

Cyclooxygenase (COX) Enzymes: Some isoquinoline structures have been shown to be selective inhibitors of COX-2, a key enzyme in inflammation.[8]

The initial investigation should therefore involve screening the compound against a diverse panel of enzymes to identify a primary target for further characterization.

Experimental Protocols: Primary Screening

The following protocols describe standard, robust assays for an initial assessment of the compound's inhibitory activity. It is recommended to perform initial screens at a single high concentration (e.g., 10-20 µM) to identify potential "hits".

Protocol 1: Broad-Spectrum Kinase Profiling

Principle: This protocol outlines a generic, luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence in the presence of the inhibitor indicates consumption of ATP has been blocked. This format is highly amenable to high-throughput screening (HTS) against a panel of kinases.

Materials:

-

Recombinant Kinase Panel (e.g., from Promega, Millipore)

-

Kinase-specific peptide substrates

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega, V6711 or similar)

-

4-(2-Iodobenzoyl)isoquinoline (test compound), dissolved in 100% DMSO

-

Staurosporine (positive control inhibitor), dissolved in 100% DMSO

-

Kinase Buffer (specific to each kinase, generally contains Tris-HCl, MgCl₂, DTT)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipette or automated liquid handler

-

Plate-reading luminometer

Step-by-Step Methodology:

-

Reagent Preparation: Prepare kinase reaction buffer as recommended by the enzyme manufacturer. Thaw all enzymes and substrates on ice.[9] Prepare a 2X working solution of each kinase and its corresponding substrate in the reaction buffer.

-

Compound Plating: Create a serial dilution of 4-(2-Iodobenzoyl)isoquinoline in DMSO. For a primary screen, prepare a 1 mM stock. Dilute this stock 1:100 into the assay buffer to create a 10 µM final concentration with 1% DMSO. Pipette 5 µL of the diluted compound, DMSO (vehicle control), or Staurosporine (positive control) into the wells of the assay plate.

-

Initiate Reaction: Add 5 µL of the 2X kinase/substrate mix to each well to start the reaction. The final volume is 10 µL.

-

Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate at room temperature (or 30°C, as required) for 60 minutes.

-

Detection: Equilibrate the Kinase-Glo® reagent to room temperature. Add 10 µL of the reagent to each well. Mix on a shaker for 2 minutes.

-

Readout: Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to the vehicle (DMSO) control.

-

% Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_vehicle - Lumi_background))

-

In-Depth Characterization: A Kinase Case Study

Assuming a "hit" is identified from the primary screen (e.g., >50% inhibition of a specific kinase, such as Akt1), the next phase involves detailed biochemical and cellular characterization.

Protocol 2: IC₅₀ Determination

Principle: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. It is determined by assaying the enzyme's activity over a range of inhibitor concentrations and fitting the data to a dose-response curve.

Step-by-Step Methodology:

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 4-(2-Iodobenzoyl)isoquinoline in 100% DMSO, starting from a 10 mM stock.

-

Assay Setup: Perform the kinase assay as described in Protocol 1. For each concentration in the dilution series, add the compound to the assay plate in triplicate.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration.

-

Plot percent inhibition versus the log of the inhibitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value. Software like GraphPad Prism or R is recommended.

-

Table 1: Example IC₅₀ Data for 4-(2-Iodobenzoyl)isoquinoline against Akt1 Kinase

| Concentration (nM) | Log [Inhibitor] | % Inhibition (Mean) |

| 10000 | 4.00 | 98.5 |

| 3333 | 3.52 | 95.2 |

| 1111 | 3.05 | 89.1 |

| 370 | 2.57 | 75.6 |

| 123 | 2.09 | 51.2 |

| 41 | 1.61 | 28.3 |

| 13.7 | 1.14 | 12.1 |

| 4.6 | 0.66 | 5.4 |

| 1.5 | 0.18 | 1.9 |

| 0 | - | 0 |

| Calculated IC₅₀ | 120 nM |

Protocol 3: Mechanism of Inhibition (MoI) Studies

Principle: Enzyme kinetic studies are performed to determine how the inhibitor interacts with the enzyme and its substrate.[10][11] By measuring the initial reaction rates at various concentrations of both the substrate (ATP, for a kinase) and the inhibitor, one can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[12][13]

Step-by-Step Methodology:

-

Assay Conditions: Ensure the assay is running under initial velocity conditions (typically, <10-15% of substrate is consumed). This may require optimizing enzyme concentration and reaction time.[9][14]

-

Matrix Experiment: Set up a matrix of reactions in a 96-well plate.

-

Rows: Vary the concentration of the substrate (ATP). Use a range of concentrations around the known Kₘ of ATP for the target kinase (e.g., 0.2x, 0.5x, 1x, 2x, 5x, 10x Kₘ).

-

Columns: Vary the concentration of 4-(2-Iodobenzoyl)isoquinoline. Use fixed concentrations based on the previously determined IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

-

-

Kinetic Assay: Run the kinase assay and measure the initial reaction velocity (rate) for each condition.

-

Data Analysis:

-

Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/Velocity vs. 1/[Substrate].

-

Each inhibitor concentration will generate a separate line. The pattern in which these lines intersect reveals the mechanism of inhibition.

-

Cellular Validation Protocols

A potent biochemical inhibitor must be able to enter cells and engage its target in a physiological context.[15] Cellular assays are critical to validate the compound's biological activity.[12][16]

Protocol 4: Cellular Target Engagement Assay

Principle: The NanoBRET™ Target Engagement Assay (Promega) is a powerful method to quantify compound binding to a specific protein target within intact cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe. A test compound that binds to the kinase will displace the probe, leading to a decrease in the BRET signal.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid DNA for the target kinase fused to NanoLuc® luciferase

-

FuGENE® HD Transfection Reagent (Promega, E2311)

-

Opti-MEM™ I Reduced Serum Medium (Gibco)

-

NanoBRET™ Tracer and Nano-Glo® Substrate (specific to the target)

-

White, 96-well cell culture plates

Step-by-Step Methodology:

-

Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol. Plate the transfected cells into a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of 4-(2-Iodobenzoyl)isoquinoline to the cells.

-

Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells. Incubate for 2 hours at 37°C in a CO₂ incubator.

-

Detection: Add the Nano-Glo® substrate, which measures both donor (luciferase) and acceptor (tracer) signals.

-

Readout: Read the plate on a luminometer equipped with two filters to detect donor emission (460 nm) and acceptor emission (>610 nm).

-

Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Determine the cellular IC₅₀ (or EC₅₀) from the resulting dose-response curve.

Protocol 5: Western Blot for Downstream Pathway Inhibition

Principle: If the compound successfully engages and inhibits the target kinase in cells, the phosphorylation of its downstream substrates should decrease. This can be measured by Western blotting using phospho-specific antibodies. For an Akt1 inhibitor, a key downstream substrate is GSK3β.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate a relevant cell line (e.g., PC-3 prostate cancer cells, which have high basal Akt activity) and allow them to adhere overnight.

-

Serum Starvation & Stimulation: Serum-starve the cells for 4-6 hours to reduce basal signaling. Treat the cells with various concentrations of 4-(2-Iodobenzoyl)isoquinoline for 1-2 hours.

-

Pathway Activation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to strongly activate the Akt pathway.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-GSK3β (Ser9), anti-total GSK3β, and anti-Actin as a loading control).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify the band intensities. A potent inhibitor should show a dose-dependent decrease in the ratio of phospho-GSK3β to total GSK3β.

Summary and Conclusion

This application note provides a structured, multi-stage framework for evaluating the potential of a novel compound, 4-(2-Iodobenzoyl)isoquinoline, as an enzyme inhibitor. By progressing from broad, high-throughput screening to detailed biochemical and cellular validation, researchers can build a comprehensive profile of the compound's activity, potency, and mechanism of action. The protocols described herein are robust, well-established, and designed to generate the high-quality data necessary for making informed decisions in a drug discovery program. The unique structural features of 4-(2-Iodobenzoyl)isoquinoline make it a compelling candidate for investigation, and this guide serves as a complete roadmap for that endeavor.

References

-

Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. PubMed. Available at: [Link]

-

Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. Available at: [Link]

-

Isoquinoline. Wikipedia. Available at: [Link]

-

The Isoquinoline Alkaloids. ResearchGate. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

-

Characterization of Novel Angiotensin-Converting Enzyme Inhibitory Peptides. MDPI. Available at: [Link]

-

Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation. PubMed. Available at: [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

-

Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway. PubMed. Available at: [Link]

-

Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. PubMed Central. Available at: [Link]

-

Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

-

Protocol for enzyme assays. The Royal Society of Chemistry. Available at: [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

-

Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. ResearchGate. Available at: [Link]

-

Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]

-

O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II. PubMed. Available at: [Link]

-

Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC. Available at: [Link]

-

Antiinflammatory 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones: novel inhibitors of COX-2. ACS Publications. Available at: [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

-

Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]

-

Isoquinoline Alkaloids from Berberis vulgaris as Potential Lead Compounds for the Treatment of Alzheimer's Disease. ACS Publications. Available at: [Link]

-

Isoquinoline | Synthesis and Resonating Structures. YouTube. Available at: [Link]

-

AM-694. Wikipedia. Available at: [Link]

-

(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. NIH. Available at: [Link]

-

Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. ResearchGate. Available at: [Link]

-

A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. Available at: [Link]

-

Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917. PMC. Available at: [Link]

-

Enzyme Activity Assays. Amsbio. Available at: [Link]

-

Enzyme Analysis. G-Biosciences. Available at: [Link]

-

Biochem Lab Enzyme Kinetics Instructions F21. University of San Diego. Available at: [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiinflammatory 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones: novel inhibitors of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 16. reactionbiology.com [reactionbiology.com]

Application Note: Pharmacological Evaluation of 4-(2-Iodobenzoyl)isoquinoline in Cell-Based Assays

This Application Note is designed to guide researchers in the biological evaluation of 4-(2-Iodobenzoyl)isoquinoline (CAS: 1187166-30-8), a representative member of the 4-aroylisoquinoline class.